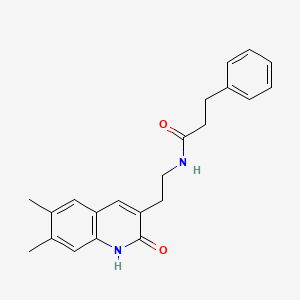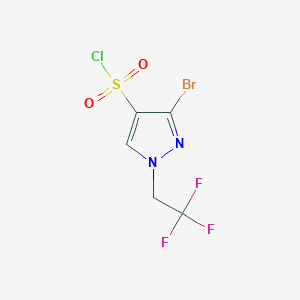
3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has been found to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body. This inhibition leads to a wide range of biochemical and physiological effects, including changes in gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes in the body, leading to changes in gene expression, cell proliferation, and apoptosis. Additionally, this compound has been found to have anti-inflammatory and anti-tumor properties, making it an attractive target for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride in lab experiments is its high efficiency and reproducibility. Additionally, this compound has been found to be highly effective in the preparation of a wide range of compounds. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be toxic and may require special handling procedures to ensure the safety of researchers.
Zukünftige Richtungen
There are many future directions for research on 3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride. One area of interest is the development of new synthesis methods that are even more efficient and reproducible. Additionally, researchers are interested in exploring the potential applications of this compound in the treatment of various diseases, including cancer and inflammation. Finally, researchers are also interested in exploring the potential side effects of this compound and developing strategies to mitigate these effects.
Conclusion:
In conclusion, 3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride is a highly useful compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive target for further research. While there are some limitations to using this compound in lab experiments, the advantages outweigh the disadvantages, and there are many future directions for research on this compound.
Synthesemethoden
The synthesis of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride involves the reaction of 3-bromo-1-(2,2,2-trifluoroethyl)pyrazole with chlorosulfonic acid. The reaction takes place under acidic conditions and produces the desired compound as a white solid. This synthesis method has been optimized over the years and has been found to be highly efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has been found to be highly effective in the preparation of a wide range of compounds. Additionally, this compound has been found to have a wide range of biochemical and physiological effects, making it an attractive target for further research.
Eigenschaften
IUPAC Name |
3-bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClF3N2O2S/c6-4-3(15(7,13)14)1-12(11-4)2-5(8,9)10/h1H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUVDXUYUTVUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)Br)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

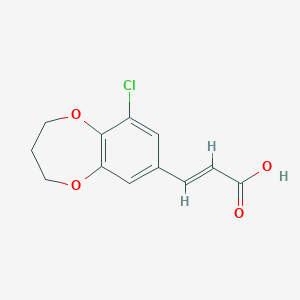

![[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2723767.png)
![7-[(2-Chlorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2723768.png)
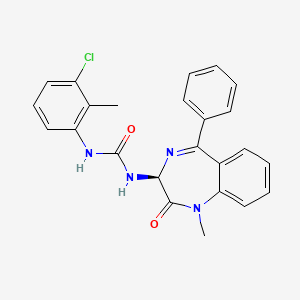
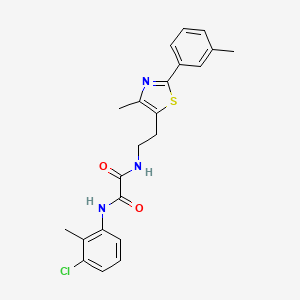
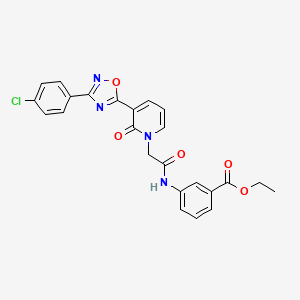
![N-isopropyl-4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2723776.png)
![2-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2723778.png)

![(E)-4-(Dimethylamino)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2723781.png)
